molecular formula C23H40S B14401035 1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene CAS No. 89738-81-8

1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene

Cat. No.: B14401035
CAS No.: 89738-81-8
M. Wt: 348.6 g/mol
InChI Key: HXSCGKDUMYGPCZ-UHFFFAOYSA-N
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Description

1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene is an organic compound with the molecular formula C18H30S. It is a derivative of benzene, where three tert-butyl groups and one tert-butylsulfanyl group are attached to the benzene ring. This compound is known for its bulky substituents, which can influence its chemical reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The tert-butylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable tert-butylsulfanyl halide reacts with a benzene derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification methods such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to remove the tert-butylsulfanyl group, yielding a simpler benzene derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where the tert-butyl groups can direct incoming electrophiles to specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Aluminum chloride, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzene derivatives without the tert-butylsulfanyl group.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. Its bulky substituents can influence the steric and electronic properties of the resulting complexes.

    Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other specialized chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene depends on its specific application. In coordination chemistry, it acts as a ligand, donating electron density to metal centers and stabilizing metal complexes. In biological systems, its bulky substituents can interact with specific molecular targets, influencing biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tri-tert-butylbenzene: Lacks the tert-butylsulfanyl group, making it less reactive in certain chemical reactions.

    1,3,5-Tris(tert-butyl)benzene: Similar structure but different substituent positions, affecting its chemical properties.

    2,4,6-Tri-tert-butylphenol: Contains hydroxyl groups instead of tert-butylsulfanyl, leading to different reactivity and applications.

Uniqueness

1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene is unique due to the presence of both tert-butyl and tert-butylsulfanyl groups

Properties

CAS No.

89738-81-8

Molecular Formula

C23H40S

Molecular Weight

348.6 g/mol

IUPAC Name

1,3,5-tritert-butyl-2-(tert-butylsulfanylmethyl)benzene

InChI

InChI=1S/C23H40S/c1-20(2,3)16-13-18(21(4,5)6)17(15-24-23(10,11)12)19(14-16)22(7,8)9/h13-14H,15H2,1-12H3

InChI Key

HXSCGKDUMYGPCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)CSC(C)(C)C)C(C)(C)C

Origin of Product

United States

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